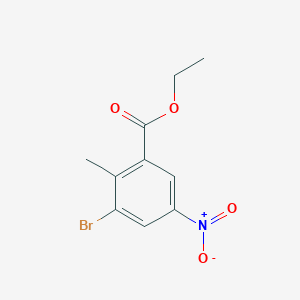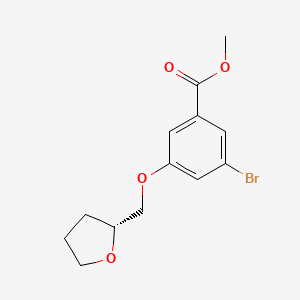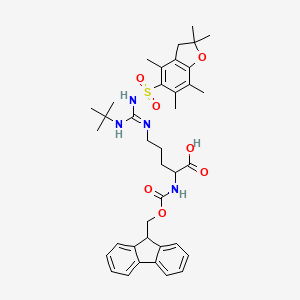
Fmoc-Arg(t-Bu,Pbf)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Arg(t-Bu,Pbf)-OH is a derivative of arginine, an amino acid, used in peptide synthesis. The compound is protected by two groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain of the guanidino group. The t-butyl (t-Bu) group protects the carboxyl group. These protecting groups are crucial in preventing unwanted side reactions during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(t-Bu,Pbf)-OH typically involves the protection of arginine’s functional groups. The Fmoc group is introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Pbf group is added using Pbf chloride, and the t-Bu group is introduced using t-butyl chloroformate. The reactions are carried out in solvents like dichloromethane or dimethylformamide under controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Arg(t-Bu,Pbf)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group is removed using piperidine, while the Pbf group is cleaved using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS) and water .
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Pbf removal.
Coupling: Carbodiimides like DIC or EDC, often in the presence of HOBt or HOAt.
Cleavage: TFA with scavengers like TIPS and water
Major Products
The major products formed from these reactions are the desired peptides with the protecting groups removed, allowing for further modifications or applications .
Wissenschaftliche Forschungsanwendungen
Fmoc-Arg(t-Bu,Pbf)-OH is widely used in peptide synthesis, which has applications in various fields:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes
Wirkmechanismus
The mechanism of action of Fmoc-Arg(t-Bu,Pbf)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions, while the Pbf group protects the guanidino group of arginine. The t-Bu group protects the carboxyl group. These protecting groups are removed sequentially to allow for the formation of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Arg(Pmc)-OH: Uses 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl (Pmc) as the protecting group.
Fmoc-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group
Uniqueness
Fmoc-Arg(t-Bu,Pbf)-OH is unique due to the combination of protecting groups that offer stability and ease of removal under mild conditions. The Pbf group, in particular, provides better protection against side reactions compared to Pmc and Mtr .
Eigenschaften
Molekularformel |
C38H48N4O7S |
|---|---|
Molekulargewicht |
704.9 g/mol |
IUPAC-Name |
5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C38H48N4O7S/c1-22-23(2)33(24(3)29-20-38(7,8)49-32(22)29)50(46,47)42-35(41-37(4,5)6)39-19-13-18-31(34(43)44)40-36(45)48-21-30-27-16-11-9-14-25(27)26-15-10-12-17-28(26)30/h9-12,14-17,30-31H,13,18-21H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42) |
InChI-Schlüssel |
YGMOQFCSXYWVFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



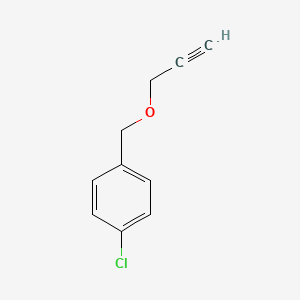
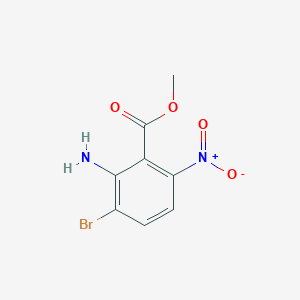


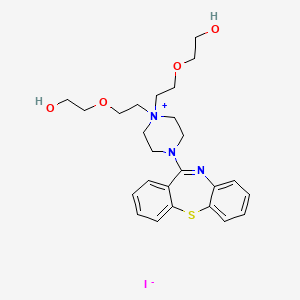
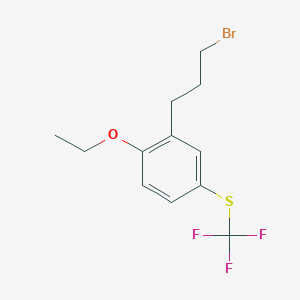

![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)
